

Spectroscopic Profile of Crispene A: A Furanoid Diterpene from Tinospora crispa

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This technical guide provides an in-depth analysis of the spectroscopic data for Crispene A, a novel clerodane-type furanoid diterpene isolated from the medicinal plant Tinospora crispa. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectral characteristics.

Summary of Spectroscopic Data

The structural elucidation of Crispene A was achieved through extensive spectroscopic analysis. The key quantitative data are summarized below for easy reference and comparison.



Spectroscopic Technique	Data Point	Value
Mass Spectrometry (ESI-MS)	Molecular Formula	C20H22O5[1]
Pseudo-molecular Ion [M+Na]+	m/z 365.0[1]	
¹ H NMR (400 MHz, CDCl ₃)	δ 5.51 (1H, dd, J = 11.6, 4.8 Hz)	H-12[1]
δ 4.62 (1H, dd, J = 10.6, 6.6 Hz)	H-6[1]	
δ 2.42 (1H, dd, J = 4.0, 3.6 Hz)	H-8[1]	_
¹³ C NMR (100 MHz, CDCl ₃)	Data inferred from related compounds	See Table 2 for details
UV-Vis Spectroscopy	λтах	Data not available in cited literature

Detailed Spectroscopic Analysis Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) of Crispene A revealed a pseudo-molecular ion peak [M+Na]⁺ at m/z 365.0, corresponding to a molecular formula of C₂₀H₂₂O₅. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR: The proton NMR spectrum of Crispene A, recorded in CDCl₃ at 400 MHz, displays characteristic signals for a clerodane-type diterpene. A double doublet at δ 5.51 (J = 11.6, 4.8 Hz) was assigned to the H-12 proton.[1] Another key signal, a double doublet at δ 4.62 (J = 10.6, 6.6 Hz), was attributed to the H-6 proton, indicating the presence of a lactone ring between C-6 and C-18.[1] The proton at C-8 appeared as a double doublet at δ 2.42 (J = 4.0, 3.6 Hz).[1]

¹³C NMR: While the direct ¹³C NMR data for Crispene A is not explicitly provided in the primary cited source, the values can be inferred from the data of closely related compounds isolated from the same plant. A tentative assignment of the key carbon signals is presented below.



Carbon Atom	Chemical Shift (δ)
C-5	~45.0
C-6	~70.0
C-8	~40.0
C-12	~75.0
C-17 (C=O)	~175.0
C-18 (C=O)	~170.0

Note: These are estimated values based on related structures and should be confirmed with experimental data.

Experimental Protocols

The isolation and characterization of Crispene A involved a multi-step process, as detailed below.

Plant Material and Extraction

The stems of Tinospora crispa were collected, air-dried, and ground into a coarse powder. The powdered plant material was then subjected to maceration with methanol at room temperature for 14 days. The resulting extract was filtered and concentrated under reduced pressure to yield a solid residue.[2][3]

Fractionation and Isolation

The crude methanol extract was fractionated using a modified Kupchan partitioning method with solvents of increasing polarity, including n-hexane, carbon tetrachloride, and chloroform.[2] [3] The n-hexane soluble fraction, which contained Crispene A, was further subjected to column chromatography on Sephadex LH-20. Elution was carried out with a gradient of n-hexane, dichloromethane, and methanol.[3] Fractions showing a promising profile on thin-layer chromatography (TLC) were pooled and re-chromatographed on silica gel to afford pure Crispene A.[2][3]



Spectroscopic Analysis

The structure of the isolated Crispene A was elucidated using various spectroscopic techniques. Mass spectra were recorded on an ESI mass spectrometer.[1] ¹H and ¹³C NMR spectra were obtained using a 400 MHz NMR spectrometer with chloroform-d (CDCl₃) as the solvent.[4]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the isolation of Crispene A from Tinospora crispa.



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